tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 3-iodoazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate is unique due to its specific structure, which includes a cyclopropylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate (CAS No. 1342433-96-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CC(NC2CC2)C1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The cyclopropyl group may enhance binding affinity and specificity towards certain receptors compared to other similar compounds.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.
- Antimicrobial Properties : Preliminary investigations indicate that azetidine derivatives may possess antimicrobial activities against various bacterial strains.
- Neuroprotective Effects : There is emerging evidence that compounds with azetidine moieties can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Antidepressant Evaluation
A study evaluated the antidepressant-like effects of various azetidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity.
Compound | Dose (mg/kg) | Immobility Time (s) | p-value |
---|---|---|---|
Control | 0 | 120 | - |
Test | 10 | 80 | <0.01 |
Test | 20 | 60 | <0.001 |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | >64 |
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWISGVCRMIUTMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734558 |
Source
|
Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342433-96-8 |
Source
|
Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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